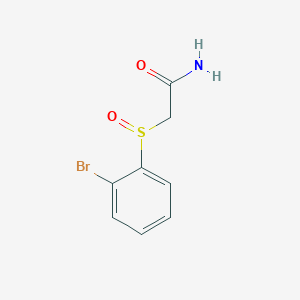

2-(2-Bromobenzene-1-sulfinyl)acetamide

Description

2-(2-Bromobenzene-1-sulfinyl)acetamide is a brominated sulfinyl acetamide derivative characterized by a benzene ring substituted with a bromine atom at the ortho position and a sulfinyl group (-SO-) at the adjacent position.

Propriétés

Numéro CAS |

87852-69-5 |

|---|---|

Formule moléculaire |

C8H8BrNO2S |

Poids moléculaire |

262.13 g/mol |

Nom IUPAC |

2-(2-bromophenyl)sulfinylacetamide |

InChI |

InChI=1S/C8H8BrNO2S/c9-6-3-1-2-4-7(6)13(12)5-8(10)11/h1-4H,5H2,(H2,10,11) |

Clé InChI |

ADFSMHAELAXAPU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)S(=O)CC(=O)N)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzene-1-sulfinyl)acetamide typically involves the reaction of 2-bromobenzenesulfinyl chloride with acetamide. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfinyl and acetamide groups. The general reaction scheme is as follows:

Starting Materials: 2-bromobenzenesulfinyl chloride and acetamide.

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 2-(2-Bromobenzene-1-sulfinyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromobenzene-1-sulfinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 2-(2-Bromobenzene-1-sulfonyl)acetamide.

Reduction: Formation of 2-(2-Hydroxybenzene-1-sulfinyl)acetamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(2-Bromobenzene-1-sulfinyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(2-Bromobenzene-1-sulfinyl)acetamide involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Acyl Derivatives of 2-(2-Oxopyrrolidin-1-yl)-acetamide

- Structural Features: These compounds feature a pyrrolidinone ring (2-oxopyrrolidin-1-yl) attached to the acetamide backbone instead of a bromobenzene sulfinyl group.

- Synthesis : Prepared via acid-catalyzed acylation of 2-(2-oxopyrrolidin-1-yl)-acetamide with anhydrides .

- The pyrrolidinone ring likely enhances conformational flexibility compared to the rigid bromobenzene-sulfinyl group in 2-(2-Bromobenzene-1-sulfinyl)acetamide .

- Applications : Investigated for modulating neurotransmission, contrasting with the unexplored but plausible bioactivity of the sulfinyl-bromo derivative.

2-Bromoacetamide

- Structural Features : A simpler analog with a bromine atom directly attached to the acetamide’s α-carbon.

- Synthesis : Methods include nucleophilic substitution or halogenation, as detailed in classical studies .

- Key Properties : Acts as an alkylating agent due to the reactive α-bromo group, whereas the bromine in 2-(2-Bromobenzene-1-sulfinyl)acetamide is inert, being part of an aromatic system. The sulfinyl group in the latter may reduce electrophilicity but improve stability .

Benzothiazole-Based Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

- Structural Features : Benzothiazole core with trifluoromethyl and methoxy substituents linked to acetamide .

- Synthesis : Patented routes involve coupling benzothiazole amines with substituted phenylacetic acids .

- Key Properties : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the sulfinyl group in 2-(2-Bromobenzene-1-sulfinyl)acetamide may improve aqueous solubility.

- Applications : Explored as antimicrobial or anticancer agents, highlighting the role of heterocyclic motifs in drug design .

Chalcone-Modified Diphenylacetamides (e.g., 2-(2-(3-(4-Bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide)

- Structural Features: Chalcone (α,β-unsaturated ketone) conjugated to diphenylacetamide via a phenoxy linker .

- Synthesis : Synthesized by reacting 2-chloro-N,N-diphenylacetamide with chalcones under basic conditions .

- Applications: Potential in materials science (e.g., photoresponsive polymers) versus pharmaceutical applications for sulfinyl derivatives .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Receptor Binding: While pyrrolidinone-based acetamides show GABA/AMPA affinity , the sulfinyl-bromo compound’s planar aromatic system may favor interactions with aromatic amino acid residues in enzymes or receptors.

- Synthetic Versatility : Chalcone-modified acetamides highlight the adaptability of acetamide backbones for diverse applications, suggesting that 2-(2-Bromobenzene-1-sulfinyl)acetamide could be functionalized similarly for targeted purposes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.